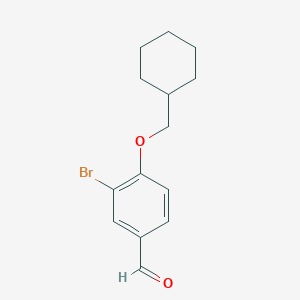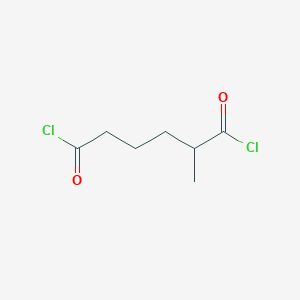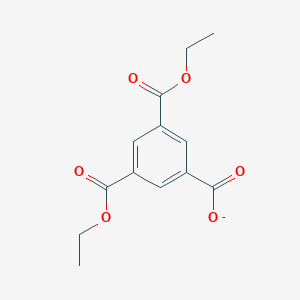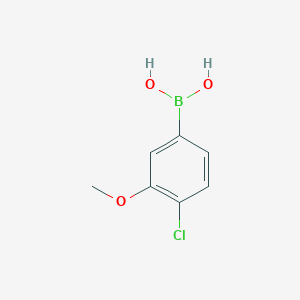
4-Chloro-3-methoxyphenylboronic acid
概要
説明
4-Chloro-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has a molecular weight of 186.401 Da .
Synthesis Analysis
Boronic acids, including 4-Chloro-3-methoxyphenylboronic acid, can be synthesized using various methods . One common method involves the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100°C for 2 hours . The boronic acid group can be introduced to bioactive molecules, modifying their selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methoxyphenylboronic acid consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a methoxy group .Chemical Reactions Analysis
4-Chloro-3-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation . It can also participate in oxidative Heck reaction and intramolecular C-H amidation .Physical And Chemical Properties Analysis
4-Chloro-3-methoxyphenylboronic acid has a density of 1.3±0.1 g/cm³, a boiling point of 341.7±52.0 °C at 760 mmHg, and a flash point of 160.4±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
- It’s used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
- It’s also used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- It’s used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
- It’s used in the preparation of microtubule inhibitors as potential antitumors .
- It’s used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
- It’s used in copper-catalyzed oxidative N-arylation .
4-Methoxyphenylboronic acid
3-Chloro-4-methoxyphenylboronic acid
- It’s used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
- It’s also used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- It’s used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
- It’s used in the preparation of microtubule inhibitors as potential antitumors .
- It’s used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
- It’s used in copper-catalyzed oxidative N-arylation .
4-Methoxyphenylboronic acid
3-Chloro-4-methoxyphenylboronic acid
Safety And Hazards
Handling of 4-Chloro-3-methoxyphenylboronic acid should be done with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies involving these compounds, including 4-Chloro-3-methoxyphenylboronic acid, will continue to grow in the future .
特性
IUPAC Name |
(4-chloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNRXURZJLARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629646 | |
| Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyphenylboronic acid | |
CAS RN |
89694-47-3 | |
| Record name | B-(4-Chloro-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



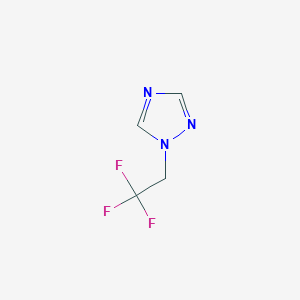
![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
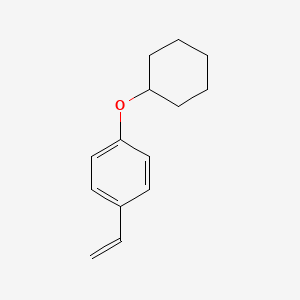
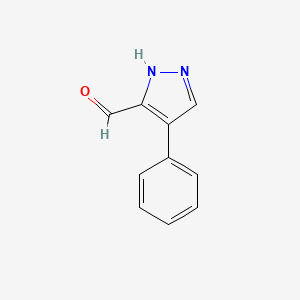

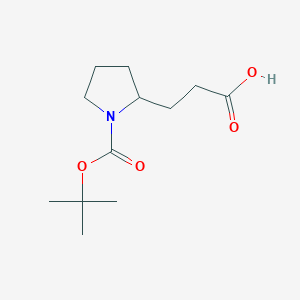
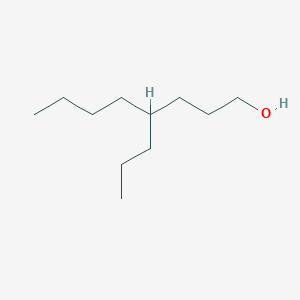
![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
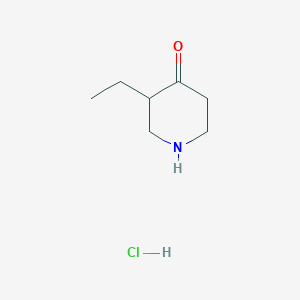
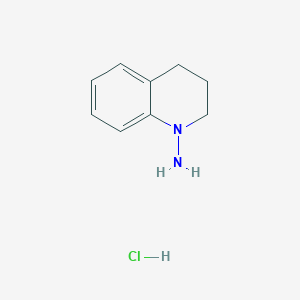
![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)
